Veliflapon

Übersicht

Beschreibung

Diese Verbindung wurde hinsichtlich ihres Potenzials untersucht, das Risiko von Herzinfarkten und Schlaganfällen zu verringern, indem sie die Synthese von Leukotrienen hemmt, die entzündungsfördernde Mediatoren sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Veliflapon umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Chinolinrings und die anschließende Anbindung der Cyclopentyl- und Phenylgruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Basen wie Natriumhydrid und Lösungsmittel wie Dimethylformamid (DMF), um die Reaktionen zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig automatisierte Reaktoren und Durchflusssysteme eingesetzt werden, um eine gleichmäßige Produktion zu gewährleisten. Das Endprodukt wird durch Techniken wie Umkristallisation und Chromatographie gereinigt .

Wirkmechanismus

Target of Action

Veliflapon is a selective inhibitor of the 5-lipoxygenase activating protein (FLAP) . FLAP plays a crucial role in the synthesis of leukotrienes, which are inflammatory mediators involved in various conditions such as asthma and other inflammatory diseases .

Mode of Action

This compound interacts with its target, FLAP, by selectively inhibiting it . This inhibition modulates the synthesis of leukotrienes, specifically leukotriene B4 (LTB4) and leukotriene C4 (LTC4) . These leukotrienes are potent mediators of inflammatory reactions .

Biochemical Pathways

The inhibition of FLAP by this compound affects the arachidonic acid cascade, a biochemical pathway that leads to the formation of leukotrienes . Specifically, FLAP activates the 5-lipoxygenase (5-LO) enzyme, which catalyzes the conversion of arachidonic acid into 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE) and leukotriene A4 (LTA4) . The unstable LTA4 is then either converted into LTB4 or LTC4 . By inhibiting FLAP, this compound disrupts this pathway, reducing the production of these inflammatory mediators .

Result of Action

The primary result of this compound’s action is the reduction in the production of leukotrienes . As leukotrienes are potent mediators of inflammatory reactions, this reduction can help alleviate symptoms in conditions such as asthma and other inflammatory diseases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound may vary among individuals due to genetic variations in the genes encoding FLAP and leukotriene A4 hydrolase (LTA4H)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Veliflapon involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline ring and the subsequent attachment of the cyclopentyl and phenyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The final product is purified using techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Veliflapon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können den Chinolinring oder andere funktionelle Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an den Phenyl- oder Cyclopentylgruppen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Die Bedingungen beinhalten häufig die Verwendung von Halogenierungsmitteln und Katalysatoren wie Palladium auf Kohlenstoff.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Chinolinderivate und substituierte Phenylverbindungen, die für bestimmte Anwendungen weiter modifiziert werden können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von FLAP und die Leukotriensynthese zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf entzündungsfördernde Signalwege und Immunantworten.

Medizin: Als therapeutisches Mittel zur Reduzierung des Risikos von Herz-Kreislauf-Erkrankungen wie Herzinfarkt und Schlaganfall untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten und Behandlungen für Asthma und chronisch obstruktive Lungenerkrankung (COPD) .

Wirkmechanismus

Veliflapon entfaltet seine Wirkung durch Hemmung des 5-Lipoxygenase-aktivierenden Proteins (FLAP), das für die Synthese von Leukotrienen essentiell ist. Leukotriene sind lipidische Entzündungsmediatoren, die an verschiedenen Entzündungsreaktionen beteiligt sind. Durch die Blockierung von FLAP reduziert this compound die Produktion von Leukotrienen, wodurch Entzündungen und ihre damit verbundenen Risiken gemindert werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zileuton: Ein weiterer 5-Lipoxygenase-Hemmer, der zur Behandlung von Asthma eingesetzt wird.

Licofelon: Ein dualer Hemmer von 5-Lipoxygenase und Cyclooxygenase, der hinsichtlich seiner entzündungshemmenden Eigenschaften untersucht wird.

MK-886: Ein FLAP-Hemmer, der auf sein Potenzial zur Behandlung von entzündlichen Erkrankungen untersucht wird

Einzigartigkeit von Veliflapon

This compound ist aufgrund seiner hohen Selektivität für FLAP und seines Potenzials, das kardiovaskuläre Risiko zu reduzieren, einzigartig. Im Gegensatz zu anderen Inhibitoren hat this compound in klinischen Studien vielversprechende Ergebnisse hinsichtlich der Prävention von Herzinfarkten und Schlaganfällen gezeigt, was es zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung macht .

Biologische Aktivität

Veliflapon, also known as BAY X 1005 or DG-031, is an orally active and selective inhibitor of the 5-lipoxygenase activating protein (FLAP). This compound has garnered attention due to its potential therapeutic applications in various inflammatory conditions. This article provides a detailed overview of this compound's biological activity, focusing on its mechanisms, effects on inflammation, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of FLAP, which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are lipid mediators involved in inflammatory responses and are implicated in conditions such as asthma, rheumatoid arthritis, and other chronic inflammatory diseases. By inhibiting FLAP, this compound reduces the production of leukotrienes, thereby modulating inflammatory processes.

Key Biological Activities

-

Anti-inflammatory Effects :

- This compound has been shown to significantly decrease the levels of pro-inflammatory mediators such as leukotrienes. This reduction leads to decreased inflammation in various models of disease.

- In studies involving human macrophages, this compound demonstrated a shift in lipid mediator production towards anti-inflammatory specialized pro-resolving mediators (SPMs) .

- Impact on Chronic Inflammatory Diseases :

- Clinical Implications :

Table 1: Summary of Biological Activities and Effects of this compound

Detailed Research Findings

- A synthesis study on derivatives of diflapolin (a related compound) highlighted that modifications to the chemical structure can significantly influence FLAP inhibitory activity, suggesting that careful design can enhance therapeutic efficacy .

- In vitro experiments indicated that this compound not only inhibits leukotriene synthesis but also promotes the resolution of inflammation by increasing levels of anti-inflammatory mediators .

Eigenschaften

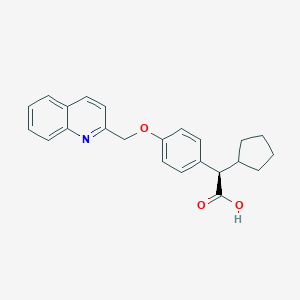

IUPAC Name |

(2R)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYYDOLCHFETHQ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@H](C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155843 | |

| Record name | Veliflapon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128253-31-6 | |

| Record name | Veliflapon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128253316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veliflapon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Veliflapon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128253-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VELIFLAPON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXH6X663L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does veliflapon interact with its target, 5-lipoxygenase activating protein (FLAP), and what are the downstream effects of this interaction?

A1: this compound exerts its anti-inflammatory effects by inhibiting FLAP []. FLAP acts as a scaffolding protein, crucial for the synthesis of leukotrienes, which are potent inflammatory mediators. By binding to FLAP, this compound prevents the formation of both leukotriene B4 and cysteinyl leukotrienes (LTC4, LTD4, and LTE4) []. This inhibition of leukotriene synthesis ultimately reduces inflammation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.